REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][CH:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[C@H](N)C1C=CC=CC=1>CC(O)C>[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][C@H:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1170 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 60°
|
Type
|
CUSTOM
|
Details
|
This crystalline salt was recrystallized from 2-propanol (1400 ml)
|
Type
|
WASH
|
Details
|
washed with ether (400 ml)
|
Type
|
CUSTOM
|
Details
|
This product was again recrystallized from 2-propanol (1100 ml)
|
Type
|
WASH
|
Details
|
washed with ether (500 ml)
|
Type
|
ADDITION
|
Details
|
This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml)
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with additional ethyl acetate (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase and extract
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate and activated charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily residue which
|
Type
|
CUSTOM
|
Details
|
rapidly crystallized
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1[C@@H](CCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][CH:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[C@H](N)C1C=CC=CC=1>CC(O)C>[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][C@H:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1170 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 60°
|
Type
|
CUSTOM
|
Details
|
This crystalline salt was recrystallized from 2-propanol (1400 ml)
|
Type
|
WASH
|
Details
|
washed with ether (400 ml)
|
Type
|
CUSTOM
|
Details
|
This product was again recrystallized from 2-propanol (1100 ml)
|
Type
|
WASH
|
Details
|
washed with ether (500 ml)
|
Type
|
ADDITION
|
Details
|
This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml)
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with additional ethyl acetate (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase and extract
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate and activated charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily residue which
|
Type
|
CUSTOM
|
Details
|
rapidly crystallized
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1[C@@H](CCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |